Crystal structure analysis of Silver(I) fluoride
Crystal structure analysis of Silver(I) fluoride
An In-depth Technical Guide to the Crystal Structure of Silver(I) Fluoride (B91410)
Introduction
Silver(I) fluoride (AgF) is a unique inorganic compound among the silver halides. Unlike silver chloride (AgCl), bromide (AgBr), and iodide (AgI), AgF is highly soluble in water and forms hydrates.[1] Its distinct physical and chemical properties are fundamentally linked to its crystal structure. Understanding this structure is crucial for its applications, which range from organic synthesis as a fluorinating agent to dental applications for caries treatment.[1] This guide provides a comprehensive overview of the crystal structure of AgF, detailing its various polymorphs, the experimental protocols for its analysis, and the quantitative data derived from these studies.
Crystal Structure of Silver(I) Fluoride
Silver(I) fluoride exhibits polymorphism, meaning it can exist in different crystal structures depending on the ambient pressure. The primary form at atmospheric pressure is designated AgF-I, which transitions to other polymorphs under high-pressure conditions.
AgF-I: The Ambient Pressure Rock Salt Structure
At ambient temperature and pressure, AgF adopts the rock salt (NaCl) crystal structure, which is common to the other silver monohalides.[1][2] This structure belongs to the cubic crystal system with the space group Fm-3m.[1][3][4] In this arrangement, each silver ion (Ag⁺) is octahedrally coordinated to six fluoride ions (F⁻), and conversely, each fluoride ion is octahedrally coordinated to six silver ions.[3]
Recent high-resolution, single-crystal X-ray diffraction studies at low temperatures have provided precise measurements of its crystallographic parameters.
Table 1: Crystallographic Data for Silver(I) Fluoride (AgF-I)
| Parameter | Value at Room Temperature | Value at 100 K |
| Crystal System | Cubic | Cubic |
| Space Group | Fm-3m | Fm-3m |
| Lattice Parameter (a) | 4.936(1) Å[1][5] | 4.92171(14) Å[5][6] |
| Ag-F Bond Length | N/A | 2.46085(7) Å[5][6] |
| Formula Units (Z) | 4 | 4 |
High-Pressure Polymorphs: AgF-II and AgF-III
Through X-ray and neutron diffraction studies, it has been shown that applying high pressure to AgF-I induces structural phase transitions.[1]
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AgF-II: At a pressure of 2.70(2) GPa, AgF-I undergoes a transition to a polymorph with the caesium chloride (CsCl) structure. This transition results in a volume decrease of approximately ten percent.[1]
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AgF-III: Upon reducing the pressure from the AgF-II phase to 2.59(2) GPa, a third polymorph, AgF-III, is formed. This phase possesses an inverse nickel arsenide (NiAs) structure. To revert to the original rock salt structure (AgF-I), the pressure must be further reduced to 0.9(1) GPa.[1]
Table 2: Crystallographic Data for High-Pressure AgF Polymorphs
| Polymorph | Structure Type | Transition Pressure | Lattice Parameters |
| AgF-II | Caesium Chloride | 2.70(2) GPa[1] | a = 2.945 Å[1] |
| AgF-III | Inverse Nickel Arsenide | 2.59(2) GPa (on pressure reduction)[1] | a = 3.244(2) Å, c = 6.24(1) Å[1] |
Experimental Protocols
The determination of AgF's crystal structure relies on precise synthesis and sophisticated analytical techniques.
Synthesis and Crystallization
Obtaining high-purity, single-crystal AgF is the foundational step for accurate structural analysis. Several synthesis routes have been established:
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From Silver Carbonate: High-purity AgF can be produced by heating silver carbonate (Ag₂CO₃) to 310 °C in a hydrogen fluoride atmosphere, typically within a platinum tube.[1][7]
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Reaction: Ag₂CO₃ + 2HF → 2AgF + H₂O + CO₂
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-
From Silver(I) Oxide: An alternative laboratory method involves dissolving silver(I) oxide (Ag₂O) in concentrated hydrofluoric acid, followed by the precipitation of AgF using acetone.[1][7]
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Thermal Decomposition: AgF can also be synthesized via the thermal decomposition of silver tetrafluoroborate (B81430) (AgBF₄).[1][7]
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Reaction: AgBF₄ → AgF + BF₃
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For single-crystal X-ray diffraction, agglomerated single crystals have been recovered from solid-state reactions where AgF powder was heated to 310 °C.[5][6]
Single-Crystal X-ray Diffraction
The definitive method for elucidating the atomic arrangement in a crystal is single-crystal X-ray diffraction (SCXRD).
1. Sample Preparation and Mounting:
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Due to the sensitivity of AgF, sample handling is performed in an inert atmosphere, such as a nitrogen-filled glovebox.[5][6]
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A small sample is placed on a watch glass and coated with a protective layer of perfluorodecalin (B110024) oil.[5][6]
-
Suitable single crystals are identified under a polarizing microscope and mounted on a specialized loop (e.g., MiTeGen Dual Thickness MicroLoop) using a viscous paste like Baysilone-Paste.[5][6]
2. Data Collection:
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The mounted crystal is placed on a diffractometer equipped with a focused beam of X-rays (often from a molybdenum or copper source).
-
To minimize thermal vibrations and obtain higher resolution data, the crystal is cooled to a low temperature, such as 100 K, using a stream of cold nitrogen gas.[5][6]
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The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity and position of the diffracted X-ray beams are recorded by a detector.
3. Structure Solution and Refinement:
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The collected diffraction data (a pattern of spots called reflections) is processed to determine the unit cell dimensions and space group.
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Specialized software is used to solve the "phase problem" and generate an initial electron density map of the crystal.
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An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit, resulting in the final crystal structure.[6]
Visualizations
Experimental Workflow
The following diagram outlines the logical flow of operations for the crystal structure determination of Silver(I) fluoride.
Phase Transitions under Pressure
This diagram illustrates the relationship between the different polymorphs of AgF as a function of pressure.
References
- 1. Silver(I) fluoride - Wikipedia [en.wikipedia.org]
- 2. Silver - Wikipedia [en.wikipedia.org]
- 3. Materials Data on AgF by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Silver(I) fluoride - Sciencemadness Wiki [sciencemadness.org]
